[(4-Bromo-3-fluorophenyl)methyl](propyl)amine
Overview
Description
(4-Bromo-3-fluorophenyl)methylamine is an organic compound that belongs to the class of substituted phenylamines It features a phenyl ring substituted with bromine and fluorine atoms, along with a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluorophenyl)methylamine typically involves the following steps:
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Bromination and Fluorination of Benzene: : The starting material, benzene, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 4 and 3 positions, respectively. This can be achieved using bromine (Br2) and a fluorinating agent such as Selectfluor under controlled conditions.
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Formation of Benzyl Bromide Intermediate: : The brominated and fluorinated benzene is then converted to the corresponding benzyl bromide by reacting with bromine in the presence of a catalyst like iron (Fe).
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Nucleophilic Substitution: : The benzyl bromide intermediate undergoes nucleophilic substitution with propylamine to form (4-Bromo-3-fluorophenyl)methylamine. This reaction is typically carried out in an organic solvent such as dichloromethane (CH2Cl2) under reflux conditions.
Industrial Production Methods
Industrial production of (4-Bromo-3-fluorophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluorophenyl)methylamine can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
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Substitution: : The bromine and fluorine substituents on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylamines with different functional groups.
Scientific Research Applications
(4-Bromo-3-fluorophenyl)methylamine has several scientific research applications, including:
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Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific receptors or enzymes.
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Materials Science: : It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
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Biological Studies: : The compound is employed in biochemical assays to study enzyme kinetics and receptor binding.
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Industrial Applications: : It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity. The propylamine group can enhance its solubility and bioavailability.
Comparison with Similar Compounds
(4-Bromo-3-fluorophenyl)methylamine can be compared with other substituted phenylamines, such as:
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(4-Chloro-3-fluorophenyl)methylamine: : Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
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(4-Bromo-3-chlorophenyl)methylamine: : Contains both bromine and chlorine substituents. The presence of two different halogens can lead to unique chemical and biological properties.
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(4-Bromo-3-methylphenyl)methylamine: : Substituted with a methyl group instead of fluorine. The methyl group can affect the compound’s electronic properties and reactivity.
Uniqueness
(4-Bromo-3-fluorophenyl)methylamine is unique due to the combination of bromine and fluorine substituents on the phenyl ring, which imparts distinct electronic and steric effects. These features can influence its chemical reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-2-5-13-7-8-3-4-9(11)10(12)6-8/h3-4,6,13H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNYWOUBUWHFIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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